
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP has been studied for its ability to interact with certain receptors in the brain, which may have implications for the treatment of various neurological disorders. In
科学的研究の応用
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This has led to investigations into the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone for the treatment of various neurological disorders, including depression, anxiety, and addiction.
作用機序
The mechanism of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By modulating the activity of these receptors, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone can increase levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be produced with high purity and yield, making it ideal for use in pharmacological studies. Additionally, its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders.
However, there are also limitations to the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments. Its complex synthesis method and relatively high cost may limit its availability for some researchers. Additionally, its potential therapeutic applications may raise ethical concerns regarding the use of animals in research.
将来の方向性
There are several future directions for research on (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Additionally, further investigations into the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may lead to the development of new therapies for neurological disorders. Finally, studies on the potential side effects of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its long-term safety profile will be important for determining its potential as a therapeutic agent.
In conclusion, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. Its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders. Further research is needed to fully understand the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its potential as a therapeutic agent.
合成法
The synthesis of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps, including the reaction of 2-methylfuran with sodium hydride, followed by the addition of 4-propan-2-ylpiperazin-1-amine and the use of a coupling agent to form the final product. The process is complex and requires careful attention to detail to ensure high purity and yield.
特性
IUPAC Name |
(2-methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)14-5-7-15(8-6-14)13(16)12-4-9-17-11(12)3/h4,9-10H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVNKSOGOQZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


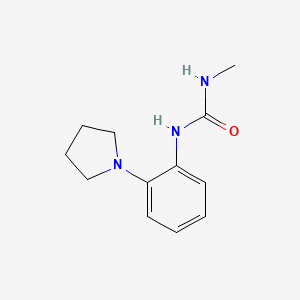
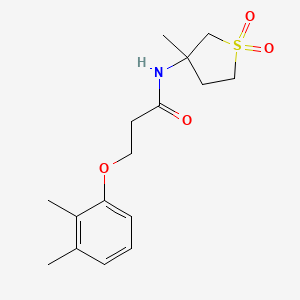
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
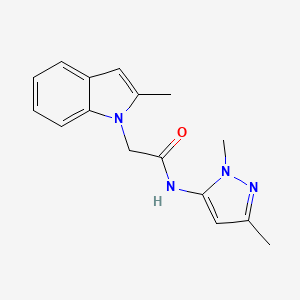
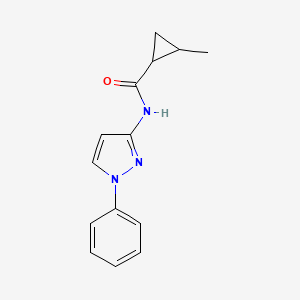
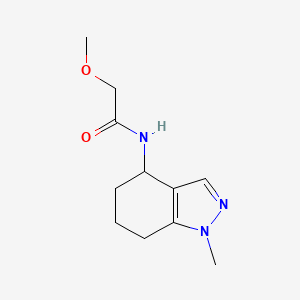
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
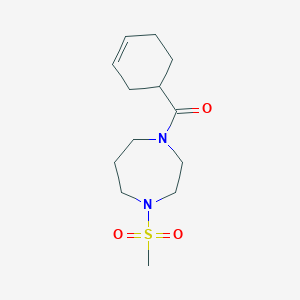
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)
